Clinical Efficacy Equivalence: Estradiol Acetate 0.9 mg Matches Micronized Estradiol 1 mg in Vasomotor Symptom Reduction
In a 12-week randomized controlled trial (n = 249), oral estradiol acetate (0.9 mg daily) demonstrated statistical equivalence to micronized estradiol (1 mg daily) and conjugated equine estrogens (0.625 mg daily) in reducing vasomotor symptom frequency and severity [1]. The least squares mean decrease in vasomotor symptom severity score was 1.05 for estradiol acetate compared with 1.34 for estradiol and 1.17 for conjugated estrogens [1].
| Evidence Dimension | Vasomotor symptom severity reduction (LS mean decrease) |
|---|---|
| Target Compound Data | 1.05 |
| Comparator Or Baseline | Micronized estradiol: 1.34; Conjugated equine estrogens: 1.17 |
| Quantified Difference | Efficacy defined as at least 80% of comparator; statistical equivalence confirmed between estradiol acetate and conjugated estrogens |
| Conditions | Randomized, double-blind, controlled, parallel-group 12-week trial in 249 postmenopausal women with ≥7 moderate/severe vasomotor symptoms daily |
Why This Matters
For procurement in clinical trial or formulation development contexts, this establishes that estradiol acetate 0.9 mg delivers clinically non-inferior symptom relief relative to the standard 1 mg micronized estradiol dose, validating its therapeutic positioning.
- [1] Utian WH, Speroff L, Ellman H, Dart C. Comparative controlled trial of a novel oral estrogen therapy, estradiol acetate, for relief of menopause symptoms. Menopause. 2005 Nov;12(6):708-15. View Source
